
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as this compound hydrate, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.
Structural Characteristics
The compound has the molecular formula C11H20N2O4 and is characterized by a combination of piperidine and pyrrolidine structures along with a carboxylic acid group. This unique combination may confer distinct biological activities not observed in other compounds.
Property | Details |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₄ |
CAS Number | 933691-56-6 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | This compound hydrate |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing a carboxylic moiety have shown promising results against Gram-positive bacteria and drug-resistant fungi. The following table summarizes the minimum inhibitory concentrations (MIC) observed for related compounds:
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 32 |
5-fluorobenzimidazole derivative | Escherichia coli | 64 |
This compound (derivative) | C. difficile | 128 |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
In vitro studies have shown that certain derivatives of this compound exhibit anticancer properties. For example, research involving A549 human pulmonary cancer cells indicated that specific substitutions significantly affected cell viability:
Compound | Cell Line | Viability (%) |
---|---|---|
Parent compound | A549 | 63.4 |
3,5-Dichloro derivative | A549 | 21.2 |
Ester derivative | A549 | 71.3 |
These results demonstrate the potential for developing new anticancer agents based on this compound's structure.
Case Studies
Several studies have been conducted to explore the biological activity of this compound and its derivatives:
- Antimicrobial Screening : A study utilized broth microdilution techniques to evaluate the antimicrobial efficacy of various derivatives against multidrug-resistant bacterial strains. The results indicated a promising profile for some derivatives, particularly those with additional functional groups enhancing their activity against resistant strains .
- Anticancer Research : In another study focused on the anticancer properties, compounds derived from the parent structure were tested against A549 cells. The results highlighted a structure-dependent response, where specific modifications led to significant reductions in cell viability compared to controls .
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14/h8-9H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMUYUITFSCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.